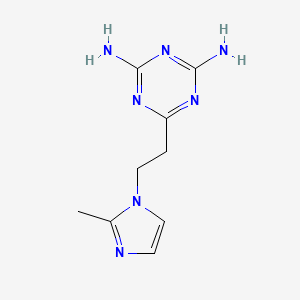

6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N7/c1-6-12-3-5-16(6)4-2-7-13-8(10)15-9(11)14-7/h3,5H,2,4H2,1H3,(H4,10,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWQDPSMJHCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068126 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38668-46-1 | |

| Record name | 2MZ-A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38668-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-(2-methyl-1H-imidazol-1-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formation of the Imidazole Moiety

The synthesis typically begins with 2-methylimidazole, which serves as the imidazole ring precursor. The key step involves alkylation to introduce the ethyl linker that will connect the imidazole to the triazine ring. This is commonly achieved by reacting 2-methylimidazole with an appropriate alkylating agent such as 2-chloroethylamine or a similar ethyl halide derivative under controlled conditions.

- Reaction conditions:

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Ambient to moderate heating (25–80 °C)

- Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen and facilitate nucleophilic substitution

- Time: Several hours to ensure complete alkylation

Attachment to the 1,3,5-Triazine Core

The triazine ring is introduced via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile electrophilic triazine precursor. The alkylated imidazole intermediate reacts with cyanuric chloride to substitute one of the chlorine atoms, forming the 6-substituted triazine derivative.

- Reaction conditions:

- Solvent: Typically acetone, acetonitrile, or tetrahydrofuran (THF)

- Temperature: Low to moderate (0–25 °C) to control reactivity and selectivity

- Base: Triethylamine or other organic bases to neutralize hydrochloric acid formed during substitution

- Stoichiometry: Controlled to favor monosubstitution at the 6-position

- Time: 1–4 hours depending on scale and temperature

Introduction of Diamino Groups

The 2,4-diamino substitution pattern on the triazine ring is achieved by subsequent nucleophilic substitution of the remaining chlorine atoms on cyanuric chloride with ammonia or primary amines under controlled conditions.

- Reaction conditions:

- Ammonia source: Aqueous ammonia or ammonium salts

- Temperature: Elevated temperatures (50–80 °C) to promote substitution

- Solvent: Water or mixed aqueous-organic solvents

- Time: Several hours to overnight

Industrial Production Methods

Industrial synthesis focuses on optimizing yield, purity, and scalability. Key parameters include:

- Temperature control: Precise temperature regulation during alkylation and substitution steps to minimize side reactions and degradation.

- Solvent selection: Use of solvents that facilitate easy separation and recycling, such as acetone or acetonitrile.

- Catalysts and additives: Employing phase-transfer catalysts or specific bases to enhance reaction rates and selectivity.

- Purification: Crystallization or chromatographic techniques to achieve >98% purity, as confirmed by HPLC.

- Safety and environmental considerations: Avoidance of strong acid gases and hazardous byproducts by selecting mild reaction conditions and reagents.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1. Alkylation of 2-methylimidazole | 2-methylimidazole + alkyl halide (e.g., 2-chloroethylamine) | DMF/DMSO, K2CO3, 25–80 °C, several hours | Introduce ethyl linker to imidazole | Base deprotonates imidazole N |

| 2. Substitution on cyanuric chloride | Alkylated imidazole + cyanuric chloride | Acetone/THF, triethylamine, 0–25 °C, 1–4 h | Attach imidazole-ethyl to triazine core | Monosubstitution control |

| 3. Amination of triazine ring | Intermediate + ammonia or primary amine | Aqueous or mixed solvent, 50–80 °C, several hours | Introduce 2,4-diamino groups on triazine | Ensures diamine substitution |

Research Findings and Optimization Insights

- Yield optimization: Studies indicate that controlling the temperature during cyanuric chloride substitution is critical to prevent polysubstitution and degradation, with yields typically ranging from 60% to 85% for the final product.

- Purity: High-performance liquid chromatography (HPLC) analysis confirms purity levels exceeding 98% when purification protocols such as recrystallization from ethanol or ethyl acetate are employed.

- Stability: The intermediate alkylated imidazole and final triazine derivatives exhibit good stability under inert atmosphere and room temperature storage, facilitating handling in industrial settings.

- Environmental impact: The use of mild bases and avoidance of strong acids reduces hazardous waste generation, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .

Wissenschaftliche Forschungsanwendungen

6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound with imidazole and triazine rings, possessing a wide array of applications in scientific research.

Chemical and Physical Properties

- Molecular Formula:

- Molecular Weight: 219.25 g/mol

- Purity: Exceeds 98% (HPLC)

- Melting Point: 253 °C or 251.0 to 256.0 °C

- Solubility: 7 g/L at 20 °C

- Physical State: Solid

- Appearance: White to almost white powder to crystal

Scientific Research Applications

This compound is a compound with diverse applications in scientific research:

- Chemistry It serves as a building block for synthesizing complex molecules.

- Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine Explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry It is utilized in developing advanced materials and as a catalyst in various chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reagent: Hydrogen peroxide in an acidic medium.

- Potential product: Hydroxylated derivatives.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

- Reagent: Sodium borohydride in methanol.

- Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles.

- Reagents: Nucleophiles like amines or thiols in the presence of a base.

- Potential product: Introduction of various functional groups onto the triazine ring.

Related Compounds

- 2-Methylimidazole: A precursor in the synthesis of this compound.

- 1,3,5-Triazine: The core structure of the target compound.

- Benzimidazole: Another heterocyclic compound with similar biological activities.

Wirkmechanismus

The mechanism of action of 6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Ethyl- and Methyl-Substituted Imidazole

- Compound: 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS: 50729-78-7) Structure: The imidazole ring bears both ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 4, respectively. Molecular Formula: C₁₁H₁₇N₇ Molecular Weight: 247.30 g/mol .

Long-Chain Alkyl Substituents

- Compound : 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS: 50729-75-4)

Triazine Core Modifications

Aromatic Substituents

- Compound : 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 4514-53-8)

Heterocyclic Additions

- Compound: 6-(1H-Benzimidazol-2-ylsulfanyl)-1,3,5-triazine-2,4-diamine (CAS: 303207-01-4) Structure: A benzimidazole-sulfanyl group is attached to the triazine core.

Biologische Aktivität

6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS No. 38668-46-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₉H₁₃N₇

- Molecular Weight : 219.25 g/mol

- Purity : >98% (HPLC)

- Melting Point : 253 °C

- Solubility : 7 g/L at 20 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with triazine precursors. The detailed synthetic pathway is often tailored to enhance yield and purity, utilizing techniques such as HPLC for purification.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).

- IC₅₀ Values : The compound demonstrated IC₅₀ values in the low micromolar range, indicating potent activity against these cell lines .

Antibacterial Activity

The compound has also shown antibacterial properties:

- Tested Bacteria : E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Ranges from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory Activity

Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been observed:

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot synthesis approach, similar to imidazole-triazine derivatives (e.g., combining aldehydes, benzil, and diamino-triazoles in ethanol under reflux with catalysts like ceric ammonium nitrate), can be adapted . Optimization should focus on:

- Catalyst loading : Test 10–30 mol% to balance yield and cost.

- Temperature : Reflux (~95–100°C) ensures efficient cyclization.

- Solvent polarity : Ethanol or THF may improve solubility of intermediates.

Monitor reaction progress via TLC (e.g., 75% ethanol/25% diethyl ether) and characterize intermediates using H-NMR .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H-NMR to verify imidazole and triazine proton environments (e.g., δ 7.0–8.0 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., calculated for : 270.14 g/mol).

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).

Q. What stability studies are critical for this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 4–8 weeks; analyze degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and monitor changes in absorbance spectra.

- pH-dependent stability : Test solubility and degradation in buffers (pH 3–10) to identify optimal storage conditions.

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer : Apply the INCHEMBIOL framework :

- Physicochemical properties : Use tools like EPI Suite to estimate log (octanol-water coefficient) and biodegradability.

- Ecotoxicity modeling : Employ QSAR models to predict acute toxicity (e.g., LC for aquatic organisms).

- Environmental persistence : Simulate hydrolysis/photolysis half-lives using density functional theory (DFT) calculations.

Validate predictions with lab-based assays (e.g., OECD 301F for biodegradability) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Systematic analysis should include:

- Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.

- Dose-response curves : Ensure IC values are derived from ≥6 data points.

- Meta-analysis : Use tools like RevMan to statistically pool data and identify outliers .

Example: If Study A reports antiproliferative activity (IC = 10 μM) and Study B shows no effect, check for differences in assay pH or serum content .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Implement a de novo design pipeline :

- Feature engineering : Encode molecular descriptors (e.g., topological polar surface area, hydrogen bond donors).

- Model training : Use random forests or graph neural networks on datasets like ChEMBL to predict binding affinity.

- Virtual screening : Generate a library of analogs and prioritize synthesis based on predicted ADMET properties.

Validate top candidates via molecular docking (e.g., AutoDock Vina) and in vitro assays .

Q. What experimental designs are optimal for evaluating synergistic effects with other therapeutics?

- Methodological Answer : Adopt a split-plot design :

- Main plots : Vary concentrations of this compound (0.1–100 μM).

- Subplots : Test combinations with FDA-approved drugs (e.g., cisplatin or doxorubicin).

- Replicates : Use ≥4 replicates to account for biological variability.

Analyze synergy via the Chou-Talalay method (Combination Index <1 indicates synergy) .

Data Analysis & Reporting

Q. How should researchers document and report contradictory spectroscopic data?

- Raw data archiving : Upload NMR/FTR spectra to repositories like Zenodo with DOI links.

- Transparency : Disclose instrument parameters (e.g., NMR frequency, solvent peaks).

- Conflict resolution : Re-run assays under standardized conditions and report both datasets with annotated hypotheses (e.g., impurity vs. tautomerism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.